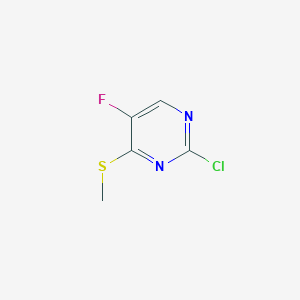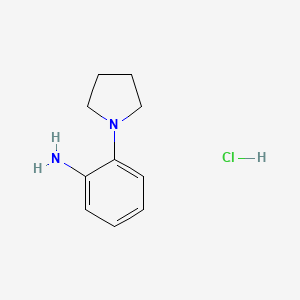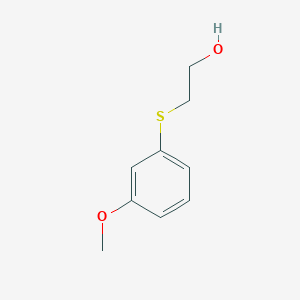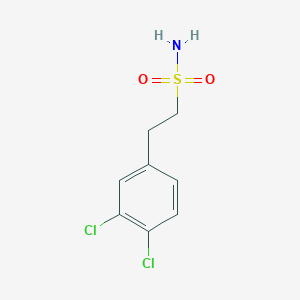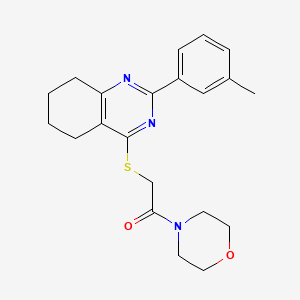
1-Morpholin-4-yl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name suggests it’s a complex organic molecule. It contains a morpholine ring, a tetrahydroquinazoline ring, a tolyl group (a type of aromatic ring), and a sulfanyl-ethanone group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. The exact synthesis route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present in the molecule. For example, the sulfanyl group might be reactive towards electrophiles, while the aromatic rings might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted using computational chemistry tools or determined experimentally.Aplicaciones Científicas De Investigación
Anticancer Activities
The synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives demonstrates potential anticancer activities. These compounds were synthesized via Buchwald–Hartwig amination and showed interesting anticancer activities against A549 and HT29 cell lines in biological screening, suggesting a possible application for related morpholinyl-quinazolinone derivatives in cancer research (Nowak et al., 2014).
Antituberculosis and Cytotoxicity
3-Heteroarylthioquinoline derivatives, including those with structures related to the query compound, have been synthesized and evaluated for in vitro antituberculosis and cytotoxicity. Some derivatives displayed significant activity against Mycobacterium tuberculosis H37Rv (MTB) without toxic effects against the mouse fibroblast cell line NIH 3T3, indicating their potential as antituberculosis agents with minimal cytotoxicity (Chitra et al., 2011).
Reactivity Studies
Studies on the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide with various electrophiles and nucleophiles have been conducted. These studies provide insights into the synthesis of isothiourea derivatives and thioureas, which are valuable in developing pharmaceuticals and materials science applications (Fathalla et al., 2002).
Green Synthesis Methods
The development of greener synthesis methods for quinazoline derivatives using morpholine as a catalyst demonstrates the commitment to environmentally friendly chemical synthesis processes. These methods offer efficient routes to important heterocyclic compounds at ambient temperatures with excellent yields (Bhagat et al., 2015).
Photophysical Studies
Research on dihydroquinazolinone derivatives, including their synthesis and photophysical properties, highlights the importance of these compounds in materials science, particularly in the development of fluorescent materials and sensors. Studies on their solvent polarity-dependent photophysical behavior provide valuable information for designing new optical materials (Pannipara et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.
Direcciones Futuras
Future research could focus on exploring the potential applications of this compound, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action if it’s a biologically active molecule.
Propiedades
IUPAC Name |
2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-5-4-6-16(13-15)20-22-18-8-3-2-7-17(18)21(23-20)27-14-19(25)24-9-11-26-12-10-24/h4-6,13H,2-3,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQXJHMQOGESMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

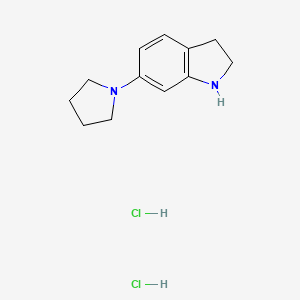
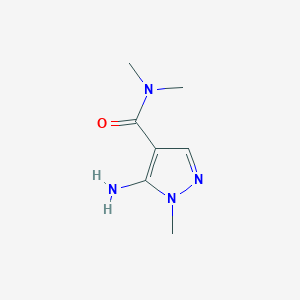
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2978048.png)
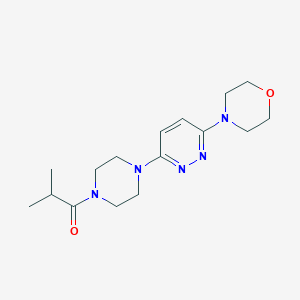
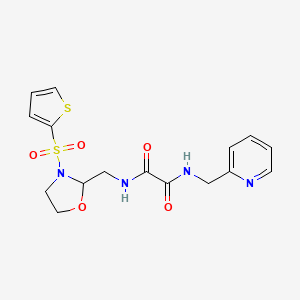
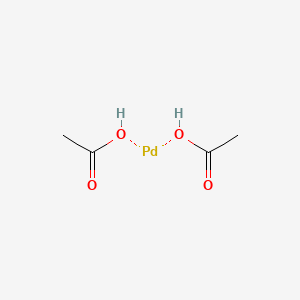
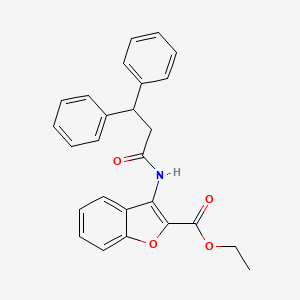
![2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2978058.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978059.png)
![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)
